molecular formula C17H17N5O2S3 B2441129 N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide CAS No. 868977-14-4

N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Cat. No.: B2441129
CAS No.: 868977-14-4
M. Wt: 419.54
InChI Key: JBMRBIRTYHOUJS-UHFFFAOYSA-N
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Description

N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C17H17N5O2S3 and its molecular weight is 419.54. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that 2-aminothiazole derivatives, which this compound is a part of, have been associated with a wide range of biological activities . They have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

2-aminothiazole derivatives have been found to exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This suggests that the compound may interact with its targets to inhibit their function, leading to a decrease in the proliferation of cancer cells.

Biochemical Pathways

It’s known that 2-aminothiazole derivatives have been associated with a broad pharmacological spectrum . This suggests that the compound may affect multiple biochemical pathways, leading to its observed biological effects.

Result of Action

Given the compound’s potential inhibitory activity against a wide range of human cancerous cell lines , it can be inferred that the compound may lead to a decrease in the proliferation of these cells.

Properties

IUPAC Name

N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S3/c1-11-9-25-15(18-11)20-14(24)10-26-17-22-21-16(27-17)19-13(23)8-7-12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,18,20,24)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMRBIRTYHOUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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